Cas no 1946828-39-2 (1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester)
![1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester structure](https://ja.kuujia.com/scimg/cas/1946828-39-2x500.png)
1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester
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- インチ: 1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3
- InChIKey: ZLVQDWLQNCZFTC-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2C)C(C(F)(F)F)=CC(C(OC)=O)=N1
1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB503241-100 mg |
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1946828-39-2 | 100MG |
€393.30 | 2022-03-01 | ||
abcr | AB503241-500 mg |
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1946828-39-2 | 500MG |
€688.90 | 2022-03-01 | ||
abcr | AB503241-250 mg |
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1946828-39-2 | 250MG |
€528.40 | 2022-03-01 | ||
abcr | AB503241-1 g |
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1946828-39-2 | 1g |
€935.40 | 2022-03-01 |
1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl esterに関する追加情報
Introduction to 1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester (CAS No. 1946828-39-2)
1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester, identified by the CAS number 1946828-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic molecules, which are known for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its methyl ester functionality and the presence of both trifluoromethyl and 2-methylphenyl substituents, contribute to its unique chemical properties and potential applications.
The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which makes it a versatile scaffold for designing bioactive molecules. In this specific compound, the 3-carboxylic acid moiety provides a site for further functionalization, while the methyl ester group at the 1-position enhances solubility and stability in various solvents. The trifluoromethyl group at the 5-position is particularly noteworthy, as it is a common pharmacophore that influences metabolic stability and binding affinity to biological targets. Additionally, the 2-methylphenyl (or p-tolyl) group at the 1-position introduces hydrophobicity and may contribute to interactions with proteins or enzymes.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The structural motif of this compound has been explored in various contexts, including its potential as an intermediate in synthesizing more complex molecules or as a lead compound for drug discovery programs. For instance, studies have demonstrated that pyrazole-based compounds can exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in diseases like cancer and inflammatory disorders.
The presence of both electron-withdrawing and electron-donating groups in 1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester allows for fine-tuning of its electronic properties, which is crucial for optimizing biological activity. The trifluoromethyl group, being highly electronegative, can enhance binding interactions by increasing lipophilicity and reducing metabolic susceptibility. On the other hand, the methyl ester group can be hydrolyzed under certain conditions to yield a free carboxylic acid, which might open up additional synthetic pathways or improve bioavailability depending on the application.
In terms of synthetic chemistry, this compound serves as a valuable building block for constructing more elaborate structures. The carboxylic acid functionality at the 3-position can be used for amide bond formation, while the ester group can be converted into other derivatives such as amides or acids through standard chemical transformations. The aromatic ring system also provides opportunities for further modifications via cross-coupling reactions or other electrophilic aromatic substitution techniques. These synthetic versatility makes it an attractive candidate for both academic research and industrial applications.
From a biological perspective, the combination of substituents in this molecule suggests multiple potential targets. The trifluoromethyl group is often found in drugs that require prolonged half-life or enhanced binding affinity due to its ability to modulate electronic distributions. Similarly, the 2-methylphenyl moiety can interact with aromatic pockets in proteins, making it useful for designing kinase inhibitors or other enzyme-targeting agents. Preliminary computational studies have indicated that this compound might exhibit inhibitory activity against certain enzymes involved in cancer pathways, although further experimental validation is necessary.
The pharmaceutical industry has been increasingly interested in developing small molecules with novel mechanisms of action. Pyrazole derivatives like this one offer a rich structural framework that can be modified to achieve specific pharmacological effects. For example, analogs with similar substitution patterns have shown promise in preclinical studies as inhibitors of cyclin-dependent kinases (CDKs) or Janus kinases (JAKs), which play critical roles in cell cycle regulation and immune responses. The unique combination of substituents in our target molecule may make it a valuable candidate for such therapeutic applications.
Moreover, the use of advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry has facilitated detailed structural elucidation and characterization of this compound. These analytical methods have confirmed the presence of all predicted functional groups and provided insights into its conformational preferences in solution. Such detailed structural information is essential for understanding its reactivity and potential interactions with biological targets.
In conclusion,1H-Pyrazole-3-carboxylic acid, 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)-, methyl ester (CAS No. 1946828-39-2) is a structurally complex and functionally interesting molecule with significant potential in pharmaceutical research. Its unique combination of substituents—particularly the trifluoromethyl, methyl phenyl, and carboxylic acid/methyl ester functionalities—makes it a versatile scaffold for drug discovery efforts targeting various diseases. Ongoing research continues to explore its synthetic possibilities and biological activities, positioning it as a promising candidate for future therapeutic development.
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